Protosappanin A Protosappanin A Protosappanin A is a member of catechols. It has a role as a metabolite.
Protosappanin A is a natural product found in Alpinia japonica, Biancaea sappan, and Biancaea decapetala with data available.
Brand Name: Vulcanchem
CAS No.: 102036-28-2
VCID: VC0540453
InChI: InChI=1S/C15H12O5/c16-9-1-2-11-12-6-14(19)13(18)4-8(12)3-10(17)7-20-15(11)5-9/h1-2,4-6,16,18-19H,3,7H2
SMILES: C1C(=O)COC2=C(C=CC(=C2)O)C3=CC(=C(C=C31)O)O
Molecular Formula: C15H12O5
Molecular Weight: 272.25 g/mol

Protosappanin A

CAS No.: 102036-28-2

Cat. No.: VC0540453

Molecular Formula: C15H12O5

Molecular Weight: 272.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Protosappanin A - 102036-28-2

Specification

CAS No. 102036-28-2
Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
IUPAC Name 5,14,15-trihydroxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-10-one
Standard InChI InChI=1S/C15H12O5/c16-9-1-2-11-12-6-14(19)13(18)4-8(12)3-10(17)7-20-15(11)5-9/h1-2,4-6,16,18-19H,3,7H2
Standard InChI Key MUKYVRVYBBYJSI-UHFFFAOYSA-N
SMILES C1C(=O)COC2=C(C=CC(=C2)O)C3=CC(=C(C=C31)O)O
Canonical SMILES C1C(=O)COC2=C(C=CC(=C2)O)C3=CC(=C(C=C31)O)O
Appearance Solid powder

Introduction

Chemical Profile and Natural Sources

Structural Characteristics

PrA (C₁₅H₁₂O₅; molecular weight: 272.25 g/mol) features a dibenzoxocin core with hydroxyl and ketone functional groups . Its IUPAC name, 3,10,11-trihydroxy-6H-dibenzo[b,d]oxocin-7(8H)-one, reflects a fused tetracyclic system critical for bioactivity . The compound exhibits a density of 1.4±0.1 g/cm³ and a boiling point of 557.4±50.0°C, with limited aqueous solubility due to a logP value of 1.84 .

Table 1: Key Physicochemical Properties of Protosappanin A

PropertyValueSource
Molecular FormulaC₁₅H₁₂O₅
Molecular Weight272.25 g/mol
Melting PointNot reported
XLogP31.84
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5

Biosynthesis and Extraction

PrA is primarily isolated from Caesalpinia sappan L. (Fabaceae), a traditional medicinal plant used in Southeast Asia. Extraction typically involves ethanol or methanol solvents, followed by chromatographic purification . Structural analogs like protosappanin B and dimethyl acetal derivatives (C₁₇H₁₈O₆) exhibit modified bioactivities, including enhanced xanthine oxidase inhibition (IC₅₀ = 50.7 μM) .

Pharmacological Activities

Immunosuppressive Effects

PrA's most characterized property is its ability to modulate dendritic cell (DC) function, inducing a tolerogenic phenotype that prolongs organ transplant survival:

  • DC Maturation Inhibition: PrA (10-50 μM) reduces LPS-induced CD80/CD86 expression by 40-60% in rat DCs, concomitant with TLR4 and NF-κB downregulation .

  • Cytokine Modulation: Treatment increases IL-10 production (2.1-fold) while suppressing IL-12 (70% reduction), creating an anti-inflammatory microenvironment .

  • Treg Expansion: PrA-pretreated DCs expand CD4+CD25+Foxp3+ regulatory T cells (Tregs) by 3.5-fold in mixed lymphocyte reactions, enabling alloantigen-specific tolerance .

In rat cardiac allograft models, oral PrA (25 mg/kg) extends median graft survival from 7 to 18 days, comparable to cyclosporine (10 mg/kg) . This effect correlates with reduced intragraft perforin and granzyme B mRNA (65-80% suppression) .

Anti-Inflammatory and Neuroprotective Actions

PrA demonstrates multi-target anti-inflammatory activity:

  • NF-κB Pathway: Inhibits IκB kinase (IKK) in microglia, reducing TNF-α and iNOS expression by 50-70% at 20 μM .

  • JAK2-STAT3 Suppression: Blocks IL-6-induced STAT3 phosphorylation in BV2 cells (IC₅₀ = 15.2 μM), mitigating neuroinflammation .

  • Oxidative Stress Reduction: Decreases ROS production in RAW264.7 macrophages by 40% via Nrf2 activation .

Bone Metabolism Regulation

In ovariectomized (OVX) murine osteoporosis models:

  • Osteoclast Inhibition: PrA (10 mg/kg/day) reduces TRAP+ osteoclasts by 55% and serum CTX-1 (bone resorption marker) by 40% .

  • Oxidative Balance: Restores glutathione (GSH) levels to 85% of sham-operated controls while lowering malondialdehyde (MDA) by 30% .
    Micro-CT analysis reveals PrA improves trabecular bone volume/total volume (BV/TV) ratio by 25% versus OVX controls .

Antimicrobial Activity

PrA exhibits broad-spectrum effects:

  • MRSA Synergy: Enhances amikacin and gentamicin efficacy 8-16 fold against methicillin-resistant Staphylococcus aureus .

  • HIV-1 Inhibition: Suppresses integrase activity (IC₅₀ = 12.6 μM) .

Molecular Mechanisms and Signaling Pathways

Immunomodulatory Pathways

PrA's immunosuppression involves coordinated DC-T cell crosstalk:

  • DC Tolerogenesis: TLR4/MyD88/NF-κB axis inhibition reduces co-stimulatory molecule expression .

  • Treg Differentiation: IL-10/TGF-β skewing promotes Foxp3 induction via STAT5 phosphorylation .

  • Anergy Induction: Alloantigen-presenting DCs drive T cell exhaustion through PD-L1 upregulation .

Osteoprotective Mechanisms

In osteoporosis models:

  • ROS Scavenging: PrA's catechol structure chelates Fe²⁺, inhibiting Fenton reaction-driven hydroxyl radical formation .

  • RANKL Inhibition: Suppresses NFATc1 nuclear translocation, blocking osteoclastogenesis .

Preclinical and Translational Studies

ModelDose/RouteKey OutcomeReference
Rat cardiac transplant25 mg/kg oralGraft survival ↑ 157%
OVX osteoporosis10 mg/kg i.p.Trabecular BV/TV ↑ 25%
Neuroinflammation20 μM in vitroNO production ↓ 70%
Xanthine oxidase50.7 μMEnzyme activity ↓ 50%

Future Perspectives

  • Clinical Translation: Human trials needed to validate immunosuppressive dosing for transplant recipients.

  • Formulation Optimization: Nanoencapsulation to improve bioavailability (current oral absorption <15%).

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-CTLA4) in autoimmune diseases.

  • Bone-Targeted Delivery: Bisphosphonate conjugates for site-specific osteoporosis treatment.

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